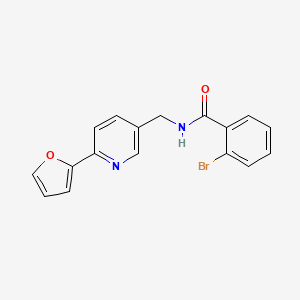

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Description

2-Bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound characterized by its bromine atom, benzamide group, and furan-pyridine structure

Properties

IUPAC Name |

2-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2/c18-14-5-2-1-4-13(14)17(21)20-11-12-7-8-15(19-10-12)16-6-3-9-22-16/h1-10H,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDPCEBQBOHGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the furan-pyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of furan with a halogenated pyridine in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromate ion.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Bromate ion (BrO3-)

Reduction: Amine derivatives

Substitution: Various substituted benzamides

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions, which are essential in organic synthesis.

Biology: In biological research, 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide can be used to study enzyme inhibition and receptor binding. Its structural features make it a potential candidate for developing new drugs.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of various pharmaceuticals and agrochemicals. Its reactivity and stability make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and benzamide group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

2-Bromo-N-(furan-2-ylmethyl)benzenesulfonamide: This compound shares a similar structure but has a sulfonamide group instead of a benzamide group.

2-Bromo-N-(pyridin-3-ylmethyl)benzamide: This compound has a similar benzamide group but lacks the furan moiety.

Uniqueness: 2-Bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to its combination of bromine, benzamide, and furan-pyridine groups. This combination provides it with distinct chemical properties and reactivity, making it suitable for a wide range of applications.

Biological Activity

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.

The compound has the following chemical structure and properties:

- IUPAC Name : 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide

- Molecular Formula : C16H15BrN4O

- Molecular Weight : 364.22 g/mol

Biological Activity Overview

The biological activity of 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide has been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including those derived from lung and breast cancers.

-

Case Studies :

- A study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 5 to 15 µM .

- In vivo studies on tumor-bearing mice revealed that treatment with related compounds led to a marked reduction in tumor size compared to control groups .

Antimicrobial Activity

- Spectrum of Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Its effectiveness is often compared with standard antibiotics.

-

Case Studies :

- In vitro assays have reported minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

- The compound's derivatives were also evaluated for antifungal activity against Candida albicans, showing potential as a new class of antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide can be influenced by various structural modifications:

- Bromine Substitution : The presence of bromine is believed to enhance lipophilicity and improve cellular uptake.

- Furan and Pyridine Rings : These moieties contribute to the compound's ability to interact with biological targets such as enzymes and receptors involved in cancer progression.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.